molecular formula C18H18N2 B14316540 N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline CAS No. 109925-88-4

N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline

Cat. No.: B14316540
CAS No.: 109925-88-4
M. Wt: 262.3 g/mol
InChI Key: HVYCGSAXOFOUKP-UHFFFAOYSA-N
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Description

N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline is a complex organic compound characterized by the presence of a piperidine ring and a triynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline typically involves multi-step organic reactions. One common approach is the coupling of N-methylaniline with a piperidine derivative through a series of reactions that introduce the triynyl chain. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double/triple bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield this compound oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline involves its interaction with specific molecular targets. The piperidine ring and triynyl chain can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Methylpiperidine: A simpler compound with a piperidine ring and a methyl group.

    N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]benzene: Similar structure but with a benzene ring instead of an aniline group.

Uniqueness

N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline is unique due to its combination of a piperidine ring and a triynyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

109925-88-4

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

N-methyl-N-(6-piperidin-1-ylhexa-1,3,5-triynyl)aniline

InChI

InChI=1S/C18H18N2/c1-19(18-12-6-4-7-13-18)14-8-2-3-9-15-20-16-10-5-11-17-20/h4,6-7,12-13H,5,10-11,16-17H2,1H3

InChI Key

HVYCGSAXOFOUKP-UHFFFAOYSA-N

Canonical SMILES

CN(C#CC#CC#CN1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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